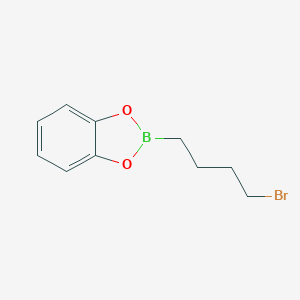
2-(4-Bromobutyl)-1,3,2-benzodioxaborole
Vue d'ensemble
Description
2-(4-Bromobutyl)-1,3,2-benzodioxaborole is a chemical compound with the molecular formula C10H12BBrO2 . It has a molecular weight of 254.92 .
Physical And Chemical Properties Analysis
The compound is reported to have a density of 1.4±0.1 g/cm3, a boiling point of 301.9±44.0 °C at 760 mmHg, and a flash point of 136.4±28.4 °C . It also has a refractive index of 1.540 .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- "2-(4-Bromobutyl)-1,3,2-benzodioxaborole" has been utilized in the stereoselective synthesis of conjugated 2,4-alkadienoates via palladium-catalyzed cross-coupling reactions, demonstrating its potential in creating complex molecular structures while retaining the original configuration of the double bonds (Yanagi et al., 1989).
- The compound has been involved in the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This study illustrates its role in complex organic synthesis processes (Knight et al., 1997).
Catalysis :
- In catalysis, "2-(4-Bromobutyl)-1,3,2-benzodioxaborole" has been used in the rhodium-catalyzed asymmetric 1,4-addition to α,β-unsaturated ketones, showcasing its potential in asymmetric synthesis, a critical area in pharmaceutical research (Takaya et al., 1998).
Material Science :
- The compound has found application in the synthesis of functionalized triphenylenes by selective ether cleavage, indicating its utility in creating advanced materials with specific properties (Kumar & Manickam, 1998).
Organic Synthesis Applications :
- It's also been used in the synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone, which is significant for understanding the solubility properties of new drugs, especially for oral administration (Zuhroh & Ulfa, 2020).
Luminescence and Photophysical Properties :
- Studies on 1,3,2-diazaborolyl-functionalized thiophenes and dithiophenes involving similar boron compounds have been conducted to explore their structure, electrochemistry, and luminescence. These investigations are crucial for developing new photophysical materials and understanding boron chemistry (Weber et al., 2006).
Safety And Hazards
The compound is classified as a skin corrosive (1B) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes hazard statements such as H314 (Causes severe skin burns and eye damage) and precautionary statements such as P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Propriétés
IUPAC Name |
2-(4-bromobutyl)-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO2/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCQJNMXARNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393678 | |
| Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
CAS RN |
142172-51-8 | |
| Record name | 2-(4-Bromobutyl)-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-butylboronic acid catechol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



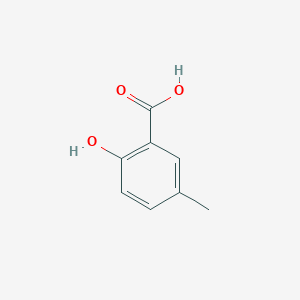
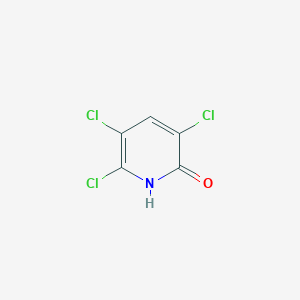
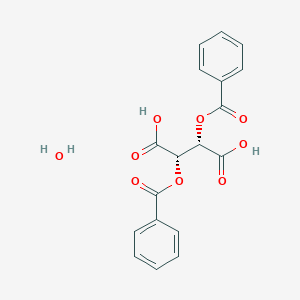
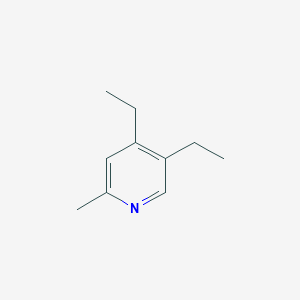
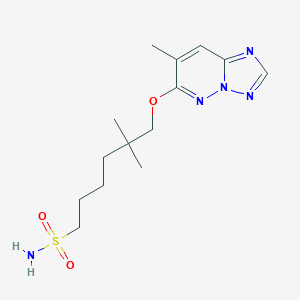
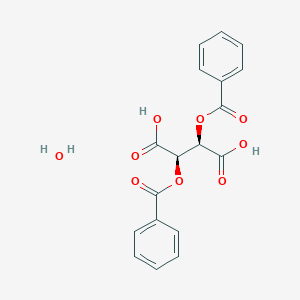
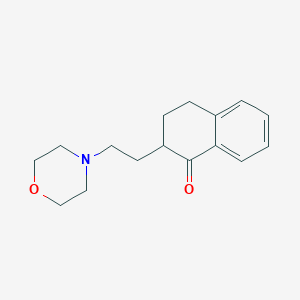
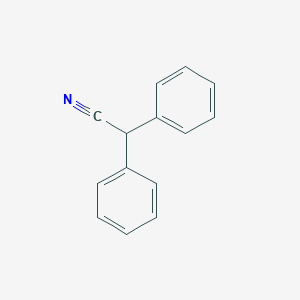
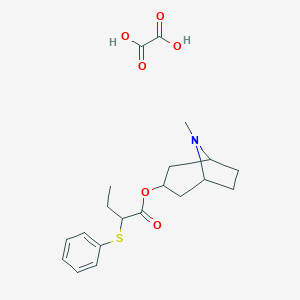
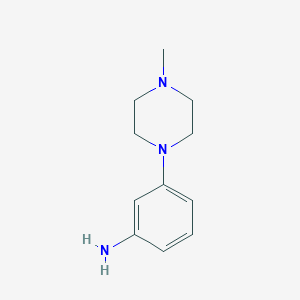
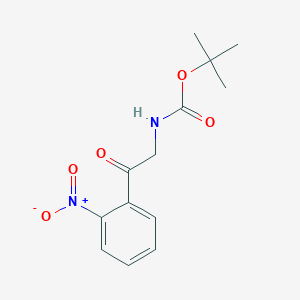
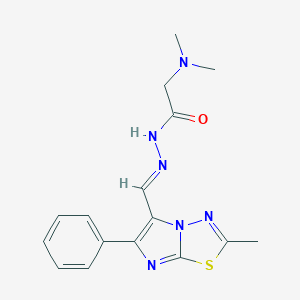
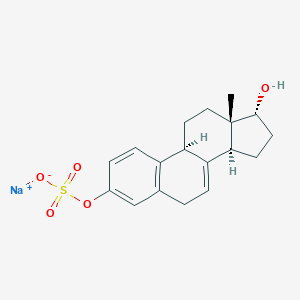
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)